molecular formula C16H10O4 B1228964 2-Carbomethoxy-9,10-anthraquinone

2-Carbomethoxy-9,10-anthraquinone

Cat. No.: B1228964
M. Wt: 266.25 g/mol
InChI Key: JJFLSBOGTGPZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbomethoxy-9,10-anthraquinone is a synthetically modified 9,10-anthraquinone derivative, recognized for its potential in advanced photocatalytic and biomedical research. This compound is part of the anthraquinone family, which is extensively investigated for its role as a redox-active electron transfer mediator and photosensitizer. Researchers are leveraging these properties to develop novel photocatalytic systems for environmental applications, including clean energy production and pollutant degradation . The structural planarity and aromaticity of the anthraquinone core allow for potential interaction with biological macromolecules . Furthermore, specific 9,10-anthraquinone derivatives have been identified in medicinal plant research, highlighting their natural occurrence and relevance to drug discovery . As a functionalized anthraquinone, this compound serves as a valuable chemical scaffold for designing new therapeutic agents and functional materials. It is strictly for research applications in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for personal use.

Properties

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C16H10O4/c1-20-16(19)9-6-7-12-13(8-9)15(18)11-5-3-2-4-10(11)14(12)17/h2-8H,1H3

InChI Key

JJFLSBOGTGPZMM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

2-Carbomethoxy-9,10-anthraquinone, with the molecular formula C16H10O4C_{16}H_{10}O_{4}, is characterized by a methoxycarbonyl group at position 2 of the anthraquinone structure. Its unique properties make it suitable for various applications:

  • Molecular Weight : 266.25 g/mol
  • CAS Number : 32114-48-0

Anticancer Activity

Recent studies have highlighted the potential of 2-carbomethoxy-9,10-anthraquinone as an anticancer agent. Research indicates that anthraquinone derivatives exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A systematic review reported that derivatives of anthraquinones showed selective cytotoxicity against human cancer cell lines such as HepG2 and MCF-7. For instance, derivatives synthesized from 2-carbomethoxy-9,10-anthraquinone demonstrated significant antiproliferative effects with IC50 values ranging from 1.23 μM to 8.89 μM across different studies .

The mechanisms of action include:

  • Induction of apoptosis
  • Cell cycle arrest in G2/M phase
  • Generation of reactive oxygen species (ROS)

Table 1: Anticancer Activity of Anthraquinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1HepG21.23Apoptosis
2MCF-74.02G2/M Arrest
3PC37.64ROS Production

Pest Repellent

2-Carbomethoxy-9,10-anthraquinone has been utilized as a bird repellent in agricultural settings. Its application on seeds helps reduce seed predation by birds, thereby enhancing crop yields.

Case Study: Bird Repellent Efficacy

Research indicates that seeds treated with anthraquinones deter birds effectively without causing harm to the birds or the environment. This application is particularly useful in regions where bird damage to crops is prevalent .

Hydrogen Peroxide Production

Another significant application of anthraquinones, including 2-carbomethoxy-9,10-anthraquinone, is in the production of hydrogen peroxide through the Anthraquinone Process. This method is widely used in industrial settings due to its efficiency and cost-effectiveness.

Process Overview

  • Hydrogenation : The anthraquinone compound is hydrogenated to form dihydroanthraquinone.
  • Oxidation : The dihydro compound is oxidized to produce hydrogen peroxide.
  • Regeneration : The cycle regenerates the anthraquinone for continuous use.

Niche Applications

In addition to its primary uses, 2-carbomethoxy-9,10-anthraquinone has niche applications such as:

  • Wool Protection : Mixed with lanolin to protect sheep from predatory birds like keas in New Zealand.
  • Gas Generators : Utilized in satellite technology as a gas generator .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent position, electronic effects, and functional groups significantly influence the properties of anthraquinone derivatives. Below is a detailed comparison of 2-carbomethoxy-9,10-anthraquinone with structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Key Functional Groups Key Properties/Applications References
2-Carbomethoxy-9,10-anthraquinone 1-OCH₃, 2-COOCH₃, 3-OH Carbomethoxy, methoxy, hydroxyl Antimicrobial activity (S. aureus)
1-Amino-2-methyl-9,10-anthraquinone (AMAQ) 1-NH₂, 2-CH₃ Amino, methyl Electropolymerized to form stable films in H₂SO₄; used in sensors
1-Amino-9,10-anthraquinone (AAQ) 1-NH₂ Amino Forms poly(AAQ) films for detecting dopamine, catechol
2-Ethyl-9,10-anthraquinone 2-C₂H₅ Ethyl Catalyst in hydrogenation processes
2-Hydroxy-9,10-anthraquinone 2-OH Hydroxyl Solubility in polar solvents; redox-active
1-Hydroxy-2-methyl-9,10-anthraquinone 1-OH, 2-CH₃ Hydroxyl, methyl Cytotoxic (IC₅₀: 2.74–19.42 µM vs. cancer cells)
1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone 1-OCH₃, 2-OH, 3-OCH₃ Methoxy, hydroxyl Structural analog; unconfirmed bioactivity

Electrochemical Behavior

  • 2-Carbomethoxy-9,10-anthraquinone: Limited electrochemical data, but carbomethoxy groups typically reduce solubility in aqueous media due to hydrophobicity.
  • AMAQ vs. AAQ: The methyl group in AMAQ enhances polymer film stability in acidic electrolytes (e.g., 1 M H₂SO₄) compared to AAQ, which shows redox instability at negative potentials .
  • Polymer Film Performance :
    • Poly(AMAQ): Optimized polymerization at 50 mV/s for 25 cycles (−0.7 V to +1.8 V) in ACN/H₂SO₄ .
    • Poly(AAQ): Higher sensitivity for detecting ascorbic acid (LOD: 0.01–1.0 × 10⁻⁴ M) due to enhanced electron transfer .

Solubility and Stability

  • 2-Carbomethoxy-9,10-anthraquinone: Likely low aqueous solubility due to carbomethoxy group; stable in organic solvents.
  • 1-Amino-4-hydroxy-9,10-anthraquinone: Soluble in ethanol-water mixtures; solubility decreases with higher water content .
  • 2-Hydroxy-9,10-anthraquinone: Moderately soluble in polar aprotic solvents (e.g., DMSO) .

Key Research Findings

Substituent Effects on Electroactivity: Electron-withdrawing groups (e.g., carbomethoxy) reduce redox potentials, while electron-donating groups (e.g., methyl, ethyl) enhance conductivity in polymer films . Methyl substituents improve polymer stability in acidic media compared to unsubstituted analogs .

Antimicrobial vs. Anticancer Activity: Hydroxy and amino groups enhance DNA interaction (anticancer), while carbomethoxy/methoxy groups favor antimicrobial activity .

Sensor Applications: Poly(AAQ) films detect dopamine at nanomolar levels, outperforming poly(AMAQ) in sensitivity .

Preparation Methods

Botanical Occurrence and Isolation

2-Carbomethoxy-9,10-anthraquinone has been identified in the roots of Rubia yunnanensis and Primulina hedyotidea. These plants belong to families historically utilized for their anthraquinone-rich profiles, which are often associated with medicinal properties.

Extraction Protocol

The compound is typically isolated via solvent extraction followed by chromatographic purification:

  • Plant Material : Dried roots of R. yunnanensis are ground into a coarse powder.

  • Solvent Extraction : Soxhlet extraction using methanol or ethanol at 60–80°C for 24 hours.

  • Purification : Fractionation via silica gel column chromatography with a hexane-ethyl acetate gradient (7:3 to 1:1 v/v) yields the target compound in 0.2–0.5% dry weight.

While this method is straightforward, its low yield and reliance on plant availability limit scalability.

Traditional Chemical Synthesis

Copper-Catalyzed Coupling Reaction

An early synthetic approach involves the reaction of 2-carbomethoxy-1-chloro-9,10-anthracenedione with 2-aminopyridine in the presence of copper(II) acetate.

Reaction Conditions

  • Reactants : 2-Carbomethoxy-1-chloro-9,10-anthracenedione (1 eq), 2-aminopyridine (1.2 eq).

  • Catalyst : Copper(II) acetate (10 mol%).

  • Solvent : Ethylene glycol diacetate.

  • Temperature : 186–187°C (reflux).

  • Duration : 24–30 hours.

  • Yield : 9%.

Limitations

The method’s poor yield stems from competing side reactions and the instability of intermediates at high temperatures.

Modern Thermal Cycloaddition Approach

[4+2]-Cycloaddition with Pyridine Derivatives

A breakthrough method employs in situ-generated 9,10-dioxoanthracene iminoketene as a heterodiene in cycloaddition reactions.

Reaction Design

  • Heterodiene Generation : Thermal decomposition of anthra[1,2-d]triazine-4,7,12(3H)-trione releases nitrogen, forming 9,10-dioxoanthracene iminoketene.

  • Dienophile : Pyridine or substituted pyridines (e.g., 3-methylpyridine).

  • Oxidant : Atmospheric oxygen (green chemistry advantage).

  • Solvent : Toluene or acetonitrile.

  • Temperature : 110–120°C.

  • Duration : 6 hours.

  • Yield : 75–90%.

Mechanistic Insights

The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the electron-deficient iminoketene reacts with the pyridine’s nucleophilic nitrogen. Oxygen facilitates the oxidation of intermediates, stabilizing the final product.

Adaptation of Patent-Based Synthetic Routes

Oleum-Mediated Ring Closure

A patent describing 1-aminoanthraquinone synthesis (EP0499451A1) offers insights into adaptable methodologies.

Advantages

  • Selectivity : The leaving group (chlorine) at C2 ensures regioselective amination or esterification.

  • Yield : 65–70% over four steps.

Comparative Analysis of Methods

Efficiency and Sustainability

Method Yield Temperature Catalyst Green Metrics
Natural Extraction0.5%60–80°CNoneLow (plant resource-intensive)
Copper-Catalyzed Coupling9%186°CCu(OAc)₂Poor (high energy input)
Thermal Cycloaddition90%110–120°CO₂ (atmospheric)High (solvent recovery)
Patent-Based Synthesis70%90–95°COleum/H₂SO₄Moderate (acid waste)

The thermal cycloaddition method outperforms others in yield and sustainability, leveraging atmospheric oxygen as a terminal oxidant .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Carbomethoxy-9,10-anthraquinone, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Substitution Reactions : Anthraquinones with reactive substituents (e.g., hydroxyl, amino) can undergo nucleophilic substitution. For example, bromination of 1,4-dipropoxy-9,10-anthraquinone using Br₂ in acetic acid with Fe catalyst yields brominated derivatives . Optimize reaction time, temperature, and stoichiometry to control regioselectivity.
  • Functionalization : Introduce carbomethoxy groups via esterification of hydroxyl precursors using methyl chloroformate or transesterification. Monitor reaction progress via TLC or HPLC.
  • Purification : Use column chromatography (silica gel, CH₂Cl₂/hexane) or recrystallization (CH₂Cl₂) to isolate pure products .

Q. Which spectroscopic techniques are most effective for characterizing 2-Carbomethoxy-9,10-anthraquinone, and what key features should be analyzed?

  • Methodological Answer :

  • NMR : Analyze ¹H and ¹³C NMR for carbomethoxy signals (e.g., ester carbonyl at ~165-170 ppm, methoxy protons at ~3.8-4.0 ppm). Compare with anthraquinone core signals (aromatic protons at 7.5-8.5 ppm) .
  • IR Spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and anthraquinone C=O (~1660 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and intramolecular H-bonding (e.g., O–H⋯O interactions) for structural validation .

Advanced Research Questions

Q. How do electron-withdrawing groups like carbomethoxy influence the redox behavior of 9,10-anthraquinones, and what experimental approaches can elucidate these effects?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Compare reduction potentials of 2-Carbomethoxy-9,10-anthraquinone with unsubstituted anthraquinones. Carbomethoxy groups stabilize semiquinone radicals, shifting reduction potentials cathodically. Use non-aqueous solvents (e.g., DMF) with TBAPF₆ as electrolyte .
  • Spectroelectrochemistry : Correlate redox states with UV-vis spectral changes (e.g., quinone → hydroquinone transitions at ~400-500 nm) .
  • Computational Analysis : Perform DFT calculations to model frontier molecular orbitals (HOMO-LUMO gaps) and predict substituent effects on electron affinity .

Q. What mechanisms underlie the nucleophilic addition reactions of 2-Carbomethoxy-9,10-anthraquinone with alcohols or amines, and how can tautomeric equilibria be studied?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress using UV-vis spectroscopy. For example, reactions with methanol may proceed via nucleophilic 1,4-addition to the quinone carbonyl, forming methoxy adducts .
  • Tautomer Analysis : Use ¹H NMR in deuterated solvents (e.g., DMSO-d₆) to detect tautomeric forms (e.g., 9-alkoxy vs. 9-imine structures). Variable-temperature NMR can reveal equilibrium shifts .
  • Quantum Chemical Calculations : Calculate enthalpy differences between tautomers (e.g., Gaussian software) to rationalize solvent-dependent equilibria .

Data Contradiction Analysis

Q. How can conflicting solubility data for anthraquinone derivatives be resolved, particularly for polar vs. non-polar substituents?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, DMF, and chloroform using gravimetric or spectrophotometric methods. Carbomethoxy groups enhance solubility in polar aprotic solvents due to dipole interactions .
  • Hansen Solubility Parameters : Compare experimental solubility with HSP predictions to identify mismatches. For example, discrepancies may arise from aggregation in non-polar solvents .
  • Co-solvency Studies : Use ethanol-water mixtures to balance polarity and improve dissolution for biological assays .

Experimental Design for Biological Interactions

Q. What strategies can be employed to study the interaction of 2-Carbomethoxy-9,10-anthraquinone with DNA or proteins?

  • Methodological Answer :

  • UV-vis Titration : Monitor hypochromicity or bathochromic shifts upon DNA binding (e.g., intercalation with CT-DNA). Calculate binding constants using the Benesi-Hildebrand method .
  • Fluorescence Quenching : Measure emission quenching of anthraquinone derivatives in the presence of biomolecules. Stern-Volmer plots can distinguish static vs. dynamic quenching .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with DNA/protein targets. Validate with ITC (isothermal titration calorimetry) for thermodynamic parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Carbomethoxy-9,10-anthraquinone
Reactant of Route 2
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